2-[1-(4-Butoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-Butoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole is a complex organic compound that features a piperidine ring, a benzoxazole ring, and a butoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Butoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common method includes the reaction of 4-butoxybenzoyl chloride with piperidine to form an intermediate, which is then reacted with 2-aminobenzoxazole under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Butoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Reduced forms of the piperidine ring.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
2-[1-(4-Butoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(4-Butoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperidine and benzoxazole moieties. These interactions can modulate biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(4-Butoxybenzoyl)piperidin-4-yl]methyl-6-phenyl-2,3-dihydropyridazin-3-one
- 4-benzoylpiperidine derivatives
Uniqueness
2-[1-(4-Butoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry .
Properties
Molecular Formula |
C23H26N2O3 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(4-butoxyphenyl)methanone |
InChI |
InChI=1S/C23H26N2O3/c1-2-3-16-27-19-10-8-18(9-11-19)23(26)25-14-12-17(13-15-25)22-24-20-6-4-5-7-21(20)28-22/h4-11,17H,2-3,12-16H2,1H3 |
InChI Key |
OGTOICMALZNHNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.